1-Chloro-4H-octafluorobutane
Overview
Description
1-Chloro-4H-octafluorobutane is a fluorinated organic compound with the molecular formula C4HClF8. It is a member of the perfluorinated compounds family, known for their unique chemical properties and applications in various fields.
Scientific Research Applications
1-Chloro-4H-octafluorobutane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other fluorinated compounds.
Biology: Its unique properties make it useful in studying the effects of fluorinated compounds on biological systems.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its stability and inertness.
Industry: It is used in the production of fluoropolymers and as a solvent in various industrial processes.
Mechanism of Action
Target of Action
1-Chloro-4H-octafluorobutane, also known as HCFC 328lcc or 1-Chloro-1,1,2,2,3,3,4,4-octafluorobutane, is primarily used as an organic solvent and in the production of polymers . Its primary targets are therefore the organic compounds and polymer precursors with which it interacts during these processes.
Mode of Action
This compound interacts with its targets through various chemical reactions. For instance, it can be oxidized by peroxides to form chlorinated products . It also reacts with carboxylic acids to form chlorocarboxylic acids .
Biochemical Pathways
It is known to undergo hydrogenolysis to form hydrocarbons, halides, and fluoroalkyl compounds . It also undergoes the addition of fluorine to produce perfluorinated compounds .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific reactions it is involved in. For example, in the production of polymers, it may contribute to the formation of the polymer structure . When it undergoes reactions such as oxidation or hydrogenolysis, it results in the formation of new compounds .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, it is stable at high temperatures , which suggests that it can be used in reactions that require heat. The presence of other compounds, such as peroxides or carboxylic acids, can also influence its action .
Preparation Methods
The synthesis of 1-Chloro-4H-octafluorobutane typically involves the fluorination of chlorinated butane derivatives. One common method includes the reaction of 1-chlorobutane with elemental fluorine under controlled conditions. Industrial production often employs high-pressure and high-temperature reactors to ensure complete fluorination and high yield.
Chemical Reactions Analysis
1-Chloro-4H-octafluorobutane undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form various fluorinated butane derivatives.
Oxidation Reactions: It can be oxidized under specific conditions to form perfluorinated carboxylic acids.
Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the reaction conditions and the reagents used .
Comparison with Similar Compounds
1-Chloro-4H-octafluorobutane can be compared with other similar compounds such as:
1,1,2,2,3,3,4,4-Octafluorobutane: Similar in structure but lacks the chlorine atom, making it less reactive in certain substitution reactions.
Octafluoro-1,4-diiodobutane: Contains iodine atoms instead of chlorine, which affects its reactivity and applications.
The uniqueness of this compound lies in its combination of chlorine and fluorine atoms, providing a balance of reactivity and stability that is valuable in various scientific and industrial applications.
Properties
IUPAC Name |
1-chloro-1,1,2,2,3,3,4,4-octafluorobutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HClF8/c5-4(12,13)3(10,11)2(8,9)1(6)7/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMVWNQEVYZFRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HClF8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4075245 | |
Record name | 1-Chloro-1,1,2,2,3,3,4,4-octafluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4075245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
423-31-4 | |
Record name | Butane, 1-chloro-1,1,2,2,3,3,4,4-octafluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000423314 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Chloro-1,1,2,2,3,3,4,4-octafluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4075245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 423-31-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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